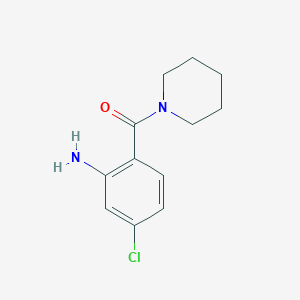

5-Chloro-2-(piperidine-1-carbonyl)aniline

Description

Significance within Heterocyclic Chemistry and Substituted Anilines

The significance of 5-Chloro-2-(piperidine-1-carbonyl)aniline is derived from its identity as both a heterocyclic compound and a substituted aniline (B41778). Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in nature and medicine. walshmedicalmedia.com The piperidine (B6355638) ring, a saturated six-membered heterocycle, is a prevalent structural motif in many pharmaceuticals due to its ability to confer desirable physicochemical properties such as improved solubility and metabolic stability.

Substituted anilines are a critical class of intermediates in organic synthesis. The nature and position of the substituents on the aniline ring can dramatically influence the molecule's reactivity and biological activity. The chloro-substituent on the aniline ring of this compound is particularly noteworthy. Halogenated organic molecules are widespread in pharmaceuticals, with chlorine being a key component in many approved drugs. nih.gov The presence of chlorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Furthermore, the 2-aminobenzamide (B116534) core of the molecule is a recognized pharmacophore found in a variety of biologically active compounds, including potential antithrombotic agents. nih.gov

Overview of the Piperidine and Aniline Moieties in Chemical Research

The piperidine and aniline moieties are cornerstones of modern medicinal chemistry and materials science.

Piperidine Moiety: The piperidine scaffold is a key building block in drug discovery, appearing in a wide array of therapeutic agents. walshmedicalmedia.com Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a valuable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Derivatives of piperidine are found in drugs targeting the central nervous system, as well as in cardiovascular and antiviral therapies. google.com

Aniline Moiety: Aniline and its derivatives are versatile precursors for a vast range of organic compounds. nih.gov They are fundamental to the dye industry and are crucial intermediates in the synthesis of agrochemicals and pharmaceuticals. In drug discovery, the aniline moiety can serve as a scaffold for building complex molecules and can be modified to fine-tune electronic and steric properties, thereby influencing biological activity. walshmedicalmedia.com The amino group of aniline provides a handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Research Gaps and Future Directions for this compound Studies

Despite the clear importance of its constituent parts, this compound itself remains a relatively underexplored molecule in the scientific literature. This presents several opportunities for future research.

One significant research gap is the limited number of studies on the synthesis and reactivity of this specific compound. While general methods for the synthesis of 2-aminobenzamides are known, dedicated studies to optimize the synthesis of this compound and explore its utility in further chemical transformations are lacking. nih.gov Future work could focus on developing novel, efficient synthetic routes and investigating its reactivity in cross-coupling reactions, C-H activation, or other modern synthetic methodologies.

Another area for future investigation is the exploration of its potential biological activities. Given that the 2-aminobenzamide core is a known pharmacophore with applications in areas such as oncology and thrombosis, it would be valuable to screen this compound and its derivatives for a range of biological targets. nih.govresearchgate.net The combination of the chloro-substituent and the piperidine ring may confer unique pharmacological properties.

Finally, there is an opportunity to use this molecule as a scaffold for the development of new chemical libraries for high-throughput screening. Its multiple points of diversification—the aniline nitrogen, the aromatic ring, and the piperidine ring—make it an attractive starting point for generating a diverse set of compounds for drug discovery and chemical biology research. Future studies could focus on the parallel synthesis of libraries based on this core structure to explore a wider chemical space.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-4-chlorophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDLGHGVJQYNAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Piperidine 1 Carbonyl Aniline and Analogues

Direct Amidation and Related Coupling Reactions in the Synthesis of 5-Chloro-2-(piperidine-1-carbonyl)aniline

The formation of the amide bond between the 5-chloro-2-aminophenyl moiety and the piperidine (B6355638) ring is a critical step. This is typically achieved through direct amidation or other coupling reactions that activate the carboxylic acid or its derivative.

A primary and highly effective method for synthesizing amides is the reaction between an acyl chloride and an amine. chemguide.co.ukhud.ac.uk This nucleophilic addition-elimination reaction is vigorous and forms the desired amide along with a hydrochloride salt of the amine. chemguide.co.ukchemguide.co.uk

In the context of this compound, this could be approached in two ways:

Reacting 5-chloro-2-aminobenzoyl chloride with piperidine.

Reacting 2-amino-5-chloroaniline with piperidine-1-carbonyl chloride.

The reaction mechanism involves a nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine (or piperidine) on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and the deprotonation of the nitrogen atom to yield the final amide product. chemguide.co.uk This method is widely used due to the high reactivity of acyl chlorides. reddit.com

The choice of base and solvent is crucial for the success of the acyl chloride-amine condensation.

Bases: The reaction produces hydrogen chloride (HCl) as a byproduct. chemguide.co.uk Since amines are basic, the generated HCl reacts with the starting amine, forming an ammonium (B1175870) salt and rendering it non-nucleophilic. chemguide.co.uk To prevent this and drive the reaction to completion, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, is typically added to scavenge the HCl. hud.ac.ukreddit.com In some cases, an excess of the amine reactant itself can serve as the base. chemguide.co.uk

Solvents: The selection of a solvent depends on the solubility of the reactants and the need to control the reaction temperature, as the reaction can be highly exothermic. chemguide.co.uk Common solvents include:

Dichloromethane (DCM): A frequently used solvent for these reactions. reddit.com

Acetonitrile (B52724) and Dimethylformamide (DMF): Also employed, though DMF can sometimes react with acyl chlorides to form a Vilsmeier reagent. reddit.com

Toluene (B28343): A suitable solvent for amidation reactions. acs.org

Cyrene™: A bio-based alternative to traditional dipolar aprotic solvents like DMF, which has been shown to be effective for amide synthesis from acid chlorides and amines, often allowing for a simple aqueous work-up. hud.ac.uk

The reaction is often initiated at a low temperature (e.g., 0 °C) by slowly adding the acyl chloride to a solution of the amine and the base to manage the exothermic nature of the reaction. hud.ac.ukreddit.com

Precursor Synthesis and Functional Group Interconversions for Substituted Aniline (B41778) Moieties

A common and effective method for preparing anilines is the reduction of the corresponding nitroarenes. For the synthesis of a precursor like 5-chloro-2-aminoaniline or its analogues, a dinitro or nitro-amino compound would be a logical starting point.

One patented method describes the synthesis of 5-chloro-2-methyl aniline from 4-chloro-2-nitrotoluene. google.com This process avoids catalysts that are easily poisoned and can achieve high yields. google.com The reduction is carried out using a polysulfide (such as sodium polysulfide, calcium polysulfide, or ammonium polysulfide) in water, in the presence of an ammonium salt like ammonium chloride or ammonium sulfate. google.com

Table 1: Reaction Conditions for the Reduction of 4-chloro-2-nitrotoluene google.com

| Parameter | Value |

|---|---|

| Reducing Agent | Polysulfide (e.g., Sodium Polysulfide) |

| Additive | Ammonium Salt (e.g., Ammonium Chloride) |

| Solvent | Water |

| Temperature | 30–105 °C |

This method highlights a pathway for producing substituted anilines from nitro-precursors, which is a fundamental strategy applicable to the synthesis of the target molecule's aniline portion.

Introducing substituents, particularly halogens, at specific positions on the aromatic ring is essential for creating the desired aniline precursor.

Halogenation: A direct method for synthesizing 5-chloro-2-toluidine (a structural analogue) involves the chlorination of o-toluidine (B26562). prepchem.com In this procedure, o-toluidine is first converted to its hydrochloride salt in a solvent like chlorobenzene. Chlorine gas is then introduced to effect the chlorination, yielding the desired 5-chloro-2-toluidine after work-up. prepchem.com

Introduction of Other Functional Groups: The synthesis of 5-chloro-2-nitroaniline, another key precursor, can be achieved starting from m-dichlorobenzene. google.com This process involves two main steps:

Nitration: m-dichlorobenzene is nitrated to produce 2,4-dichloronitrobenzene (B57281). A method uses nitrogen dioxide and oxygen, avoiding the traditional nitric acid-sulfuric acid mixture and thus reducing acidic waste. google.com

Amination: The resulting 2,4-dichloronitrobenzene undergoes high-pressure amination in a solvent like toluene to replace one of the chlorine atoms with an amino group, yielding 5-chloro-2-nitroaniline. google.com

Construction of the Piperidine Ring System in Related Analogues

While piperidine is a common and readily available reagent, the construction of the piperidine ring or its incorporation into larger molecules is relevant for creating diverse analogues. Piperidine derivatives are found in many biologically active compounds. nih.gov

One synthetic approach involves the nucleophilic aromatic substitution reaction of piperidine with an activated aromatic ring. For example, 4-piperidine-(1-yl)-benzaldehyde can be synthesized by reacting piperidine with 4-fluorobenzaldehyde (B137897) in DMF with potassium carbonate as the base. nih.gov This method demonstrates how the piperidine moiety can be appended to an aromatic system, a strategy that can be used to build various analogues. nih.gov

The piperidine ring itself is a privileged scaffold in medicinal chemistry, and its derivatives are often sought as potential inhibitors of enzymes like dihydrofolate reductase (DHFR). nih.gov The synthesis of such complex molecules often starts with the pre-formed piperidine ring, which is then elaborated. nih.gov

Intramolecular Cyclization Approaches for Piperidine Scaffolds

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, where a substrate containing a nitrogen source cyclizes to form the six-membered ring. nih.gov This approach encompasses a variety of methods, including radical-mediated, metal-catalyzed, and electrophilic cyclizations.

Radical cyclization offers a robust method for piperidine synthesis by forming carbon-carbon or carbon-heteroatom bonds through radical intermediates. nih.gov These reactions can be initiated by various means, including photoredox catalysis, and are often highly regioselective. nih.gov

One strategy involves the use of a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, which proceeds in good yields for producing various piperidines. nih.gov However, this method can sometimes lead to the formation of a linear alkene as a by-product due to a competitive 1,5-hydrogen atom transfer process. nih.gov Another approach utilizes photoredox catalysis where an organic catalyst, driven by visible light, induces the reduction of linear aryl halides to generate aryl radical species. nih.gov These radicals then undergo regioselective cyclization and subsequent hydrogen-atom transfer to furnish complex spiropiperidines under mild conditions, avoiding the need for toxic reagents or precious metals. nih.gov

Electrochemical methods also provide a pathway for radical-mediated cyclization. Electroreductive cyclization of an imine with terminal dihaloalkanes can synthesize piperidine derivatives. beilstein-journals.orgnih.gov This process involves the reduction of an imine at a cathode to form a radical anion, which then attacks the dihaloalkane, leading to cyclization. nih.gov

| Radical Cyclization Method | Initiator/Catalyst | Key Features | Potential By-products |

| Amino-aldehyde cyclization nih.gov | Cobalt(II) catalyst | Good yields for various piperidines. | Linear alkenes via 1,5-H-transfer. |

| Hydroarylation of aryl halides nih.gov | Organic photoredox catalyst (e.g., P1) | Mild, visible-light-driven conditions; forms spirocyclic piperidines. | Dependent on substrate and reaction conditions. |

| Electroreductive cyclization nih.gov | Cathodic reduction | Green and efficient; uses readily available starting materials. | Hydromonomeric products. |

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective routes to complex molecules, including piperidine derivatives. mdpi.com Metals like palladium, rhodium, iridium, and copper are frequently employed to catalyze intramolecular cyclizations. nih.govmdpi.com

Palladium-catalyzed reactions are particularly versatile. For instance, a Wacker-type aerobic oxidative cyclization of alkenes using a Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of six-membered nitrogen heterocycles. organic-chemistry.org Another palladium-catalyzed method involves the diastereoselective cyclization to form cis-2,6-disubstituted piperidin-3-ol scaffolds, which are key intermediates in the synthesis of alkaloids like (-)-iso-6-spectaline. nih.gov Copper-catalyzed intramolecular C-H amination is another effective strategy for creating piperidine rings. acs.org

Asymmetric synthesis, which aims to produce a specific enantiomer or diastereomer of a chiral molecule, is of paramount importance in medicinal chemistry. google.comgoogle.com Metal-catalyzed reactions are often adapted for asymmetric synthesis by using chiral ligands. mdpi.com For example, rhodium-catalyzed C-H insertion reactions using chiral dirhodium tetracarboxylate catalysts can produce functionalized piperidines with high diastereoselectivity and enantioselectivity. nih.gov Similarly, nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes using a chiral P-O ligand provides a regioselective method for preparing six-membered N-heterocycles. nih.gov Gold catalysis has also been employed in the sequential cyclization of N-homopropargyl amides, which, after chemoselective reduction and rearrangement, yields substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov

| Catalyst System | Reaction Type | Key Feature | Example Product |

| Pd(II) nih.gov | Diastereoselective Cyclization | Forms cis-2,6-disubstituted scaffolds. | Precursor to (-)-iso-6-spectaline. |

| Rh₂(R-TPPTTL)₄ nih.gov | Asymmetric C-H Insertion | High diastereoselectivity (29->30:1 d.r.). | C2-functionalized N-Bs-piperidine. |

| Ni/Chiral P-O ligand nih.gov | Enantioselective Hydroalkenylation | Highly enantioselective. | N-heterocycles with an aromatic substituent. |

| Gold(I) nih.gov | Cyclization/Reduction/Rearrangement | Excellent diastereoselectivity. | Substituted piperidin-4-ols. |

Electrophilic cyclization involves the attack of a nucleophilic part of a molecule (like an alkene) on an electrophilic species, leading to ring formation. researchgate.net This method is a powerful tool for synthesizing various heterocyclic compounds, including piperidines. nih.govresearchgate.net

The aza-Michael reaction, or intramolecular hydroamination, is a prominent strategy for piperidine synthesis. nih.gov This reaction involves the addition of an amine nucleophile to an electron-deficient alkene (a Michael acceptor). ntu.edu.sg Organocatalysis can be employed to promote these reactions enantioselectively. For example, the combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid as a co-catalyst can afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov The stereochemical outcome of these reactions can often be controlled to produce either cis or trans isomers by selecting the appropriate catalyst. acs.org The intramolecular aza-Michael reaction has been successfully applied in the total synthesis of various alkaloids. researchgate.net

Stereoselective Synthesis of Piperidine Derivatives

The biological activity of piperidine-containing compounds is often dependent on their stereochemistry. google.com Consequently, numerous methods for the stereoselective synthesis of piperidine derivatives have been developed. rsc.orgresearchgate.netcdnsciencepub.com

Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. cdnsciencepub.com A chemo-enzymatic approach combining chemical synthesis and biocatalysis offers a general method for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. nih.gov This method utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Another powerful method is the phosphine-catalyzed [4+2] annulation of imines with allenes. The use of a C₂-symmetric chiral phosphepine as a catalyst allows for a highly enantioselective process, furnishing a variety of functionalized piperidine derivatives with excellent stereoselectivity. acs.org Furthermore, an asymmetric synthesis of substituted piperidines can be achieved through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction, which can produce enantiopure piperidines with yields up to 92% and excellent chirality retention (>95% ee). rsc.org

| Stereoselective Method | Catalyst/Reagent | Stereocontrol | Yield/Selectivity |

| Chemo-enzymatic Dearomatization nih.gov | Amine oxidase/Ene imine reductase | Enzyme-controlled stereoselectivity | High stereodefinition |

| [4+2] Annulation acs.org | Chiral phosphepine | Catalyst-controlled enantioselectivity | Very good stereoselectivity |

| NAE Condensation rsc.org | Exocyclic chiral amine | Substrate-controlled diastereoselectivity | Up to 92% yield, >95% ee |

| Gold-catalyzed Cyclization nih.gov | Gold(I) catalyst | Substrate/reagent controlled | Excellent diastereoselectivity |

Purification and Isolation Techniques in the Context of this compound Synthesis

The final step in the synthesis of this compound is typically an amide bond formation. The purification of the final product is critical to ensure high purity, which is essential for subsequent applications. Amides can present unique purification challenges due to their polarity and potential for hydrogen bonding. biotage.com

Recrystallization is a common and effective technique for purifying solid organic compounds, including amides. researchgate.net The choice of solvent is crucial for successful recrystallization; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. rochester.edu For amides, polar solvents such as ethanol (B145695), acetone, or acetonitrile are often good choices. researchgate.net In some cases, a mixture of solvents may be required to achieve the desired solubility profile. The primary advantage of recrystallization is its potential to yield highly pure crystalline material, often removing the need for more complex chromatographic methods. organic-chemistry.org

Flash column chromatography is a widely used technique for purifying reaction mixtures when recrystallization is not feasible or effective. biotage.com For polar compounds like amides, both normal-phase and reversed-phase chromatography can be employed. In normal-phase chromatography, a polar stationary phase (like silica (B1680970) gel) is used with a non-polar mobile phase. However, highly polar amides may bind too strongly to the silica. In such cases, reversed-phase chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water), is often more successful. biotage.com Sometimes, specialized techniques like ion-exchange chromatography can be used to separate amide products from starting materials or by-products, especially if the impurities have acidic or basic functional groups. biotage.com

| Technique | Principle | Advantages | Common Solvents/Phases |

| Recrystallization researchgate.net | Differential solubility at different temperatures. | Can provide very high purity; scalable. | Ethanol, Acetonitrile, 1,4-Dioxane. |

| Flash Chromatography (Normal Phase) biotage.com | Adsorption onto a polar stationary phase. | Versatile for a wide range of compounds. | Silica gel; Hexane/Ethyl Acetate. |

| Flash Chromatography (Reversed Phase) biotage.com | Partitioning between a non-polar stationary phase and a polar mobile phase. | Effective for polar and water-soluble compounds. | C18 silica; Acetonitrile/Water, Methanol/Water. |

Advanced Purification Methods for Complex Organic Compounds

The synthesis of this compound and its analogues often results in complex mixtures containing starting materials, reagents, by-products, and structurally similar impurities. Standard purification techniques such as simple recrystallization or basic column chromatography may be insufficient to achieve the high purity required for subsequent synthetic steps or final applications. Therefore, advanced purification methodologies are frequently employed to isolate the target compound with the desired level of purity. These methods offer higher resolution, greater efficiency, and adaptability to the specific chemical properties of the compound and its contaminants.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a cornerstone technique for the purification of complex organic molecules in the pharmaceutical and chemical industries. teledynelabs.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate significant quantities of a target compound. teledynelabs.com This method is particularly valuable for separating compounds with very similar polarities, such as isomers or impurities with minor structural differences from the main product. lcms.cznih.gov

For molecules like this compound, which possess multiple functional groups (amide, aniline, piperidine), reversed-phase HPLC is a common approach. sielc.comsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase, allowing for fine-tuning of the separation by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com The scalability of HPLC methods allows for a seamless transition from analytical method development to preparative-scale isolation of impurities or the final product. sielc.com

Interactive Table 1: Typical HPLC Parameters for Separation of Aromatic Amines and Amides Users can filter and sort by column type, mobile phase, and detection method to see different purification strategies.

| Compound Type | Column Type | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| Aromatic Amine (Aniline) | Reversed-Phase | C18 | Acetonitrile/Water/Phosphoric Acid | UV | sielc.com |

| Substituted Aniline | Reversed-Phase | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | UV, MS | sielc.comsielc.com |

| Chiral Piperidine Derivatives | Chiral Stationary Phase | Cellulose-based (e.g., Chiralcel OD) | Not Specified | UV | nih.gov |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious alternative to traditional HPLC for both chiral and achiral purifications. americanpharmaceuticalreview.comchromatographyonline.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for higher flow rates and faster separations without a significant loss in efficiency. researchgate.net

The advantages of preparative SFC are particularly notable in pharmaceutical development. americanpharmaceuticalreview.com It significantly reduces the consumption of organic solvents, leading to lower costs and a smaller environmental footprint. chromatographyonline.com SFC is highly effective for separating stereoisomers and can often provide unique selectivity compared to HPLC. researchgate.net For complex intermediates, SFC can streamline the purification process, reduce timelines, and yield highly concentrated fractions, simplifying post-purification workup. pharmtech.com

Interactive Table 2: Comparison of Preparative HPLC and SFC Click on the headers to sort the table and compare the key features of each technology.

| Feature | Preparative HPLC | Preparative SFC | Advantage of SFC | Reference |

|---|---|---|---|---|

| Primary Mobile Phase | Organic Solvents (e.g., Acetonitrile, Methanol), Water | Supercritical Carbon Dioxide | "Greener" alternative, non-toxic, non-flammable | americanpharmaceuticalreview.comchromatographyonline.com |

| Solvent Consumption | High | Significantly Lower | Reduced cost and environmental impact | researchgate.net |

| Separation Speed | Slower | Faster (due to higher optimal flow rates) | Increased throughput, shorter run times | pharmtech.com |

| Post-processing | Evaporation of large solvent volumes | Rapid evaporation of CO2, concentrated fractions | Faster sample recovery | pharmtech.com |

| Application Scope | Broad, well-established | Excellent for chiral and achiral separations, including polar compounds | Unique selectivity, versatile | americanpharmaceuticalreview.comresearchgate.net |

Advanced Crystallization and Hybrid Methods

While chromatography is a powerful tool, advanced crystallization techniques remain a highly effective and economical method for purifying amides. researchgate.net Controlled crystallization can selectively isolate the desired product in high purity, sometimes eliminating the need for chromatographic steps entirely.

In cases involving the separation of diastereomers, a hybrid approach combining crystallization and chromatography can be exceptionally effective. Diastereomer crystallization, for instance, can be used as an initial step to enrich one isomer from a mixture, which can then be further purified to high enantiomeric excess using a chromatographic method like HPLC or SFC. nih.gov

Another advanced approach involves using specialized media in flash chromatography. For complex reaction mixtures containing basic compounds like anilines and piperidines, strong cation exchange (SCX) cartridges can be employed. biotage.com In this "catch-and-release" strategy, the basic target compound is selectively retained on the acidic SCX sorbent while neutral and acidic impurities are washed away. The purified product is then released from the cartridge by washing with a basic solution, providing a highly efficient purification pathway. biotage.com

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Piperidine 1 Carbonyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides unparalleled insight into the chemical environment and connectivity of atoms within a molecule.

One-dimensional NMR spectra offer fundamental information about the types and electronic environments of protons, carbons, and nitrogen atoms in 5-Chloro-2-(piperidine-1-carbonyl)aniline.

The ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the chloroaniline ring and the aliphatic protons of the piperidine (B6355638) moiety. The protons on the aromatic ring typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic current. The chemical shifts and coupling patterns of these protons provide crucial information about their relative positions on the ring. The protons of the piperidine ring are observed in the upfield region (δ 1.5-4.0 ppm), with their chemical shifts being influenced by their proximity to the electron-withdrawing carbonyl group and the nitrogen atom.

The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms and information about their hybridization and electronic environment. The carbonyl carbon of the amide group is characteristically found at a significantly downfield chemical shift (δ 165-175 ppm). The aromatic carbons exhibit signals in the range of δ 110-150 ppm, with their specific shifts influenced by the chloro and amino substituents. The aliphatic carbons of the piperidine ring resonate at higher field strengths (δ 20-50 ppm).

¹⁵N NMR spectroscopy , although less common, can provide direct information about the electronic environment of the nitrogen atoms in the aniline (B41778) and amide groups. The chemical shift of the aniline nitrogen is sensitive to the electronic effects of the substituents on the aromatic ring, while the amide nitrogen resonance is influenced by the carbonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aniline Ring | ||

| H3 | 7.2 - 7.4 | 120 - 125 |

| H4 | 6.8 - 7.0 | 128 - 132 |

| H6 | 7.0 - 7.2 | 115 - 120 |

| C1 | - | 140 - 145 |

| C2 | - | 125 - 130 |

| C3 | - | 120 - 125 |

| C4 | - | 128 - 132 |

| C5 | - | 125 - 130 |

| C6 | - | 115 - 120 |

| Piperidine Ring | ||

| Hα (axial & equatorial) | 3.3 - 3.7 | 45 - 50 |

| Hβ (axial & equatorial) | 1.5 - 1.8 | 25 - 30 |

| Hγ (axial & equatorial) | 1.5 - 1.8 | 23 - 27 |

| Amide Group | ||

| C=O | - | 168 - 172 |

| NH₂ | 4.5 - 5.5 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in one-dimensional spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate that two protons are scalar-coupled, typically through two or three bonds. This is instrumental in tracing the connectivity of protons within the aniline and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum represents a direct C-H bond, allowing for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This technique is crucial for establishing the connectivity between different functional groups, such as linking the piperidine protons to the amide carbonyl carbon and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the piperidine ring with respect to the aniline moiety.

Theoretical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for validating and interpreting experimental NMR data. By calculating the theoretical NMR chemical shifts for a proposed structure, a direct comparison with the experimental values can be made. A strong correlation between the calculated and experimental data provides robust confirmation of the structural assignment. These computational models can also help to resolve ambiguities in spectral interpretation and provide insights into the electronic structure of the molecule.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Conformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying specific functional groups and providing information about molecular conformation.

The FT-IR and FT-Raman spectra of this compound are characterized by distinct vibrational bands corresponding to its constituent functional groups.

Amide Moiety: The most prominent feature of the amide group is the strong C=O stretching vibration (amide I band), typically observed in the region of 1630-1680 cm⁻¹. The N-H bending vibration (amide II band) of the secondary amide is expected around 1510-1570 cm⁻¹.

Aniline Moiety: The N-H stretching vibrations of the primary amino group appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1360 cm⁻¹ range. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring give rise to characteristic bands between 1400 and 1600 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region, typically between 600 and 800 cm⁻¹.

Piperidine Moiety: The aliphatic C-H stretching vibrations of the piperidine ring are observed in the 2800-3000 cm⁻¹ region. The CH₂ scissoring and wagging vibrations appear in the 1400-1470 cm⁻¹ and 1260-1350 cm⁻¹ regions, respectively.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aniline NH₂ | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| N-H Scissoring | 1590 - 1650 | |

| C-N Stretch | 1250 - 1360 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1400 - 1600 | |

| C-Cl Stretch | 600 - 800 | |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | 1510 - 1570 | |

| C-N Stretch (Amide III) | 1240 - 1320 | |

| Piperidine | C-H Stretch | 2800 - 3000 |

| CH₂ Scissoring | 1400 - 1470 |

Similar to NMR analysis, theoretical calculations using DFT are employed to compute the vibrational frequencies and intensities of this compound. The calculated vibrational spectrum can then be compared with the experimental FT-IR and FT-Raman spectra. This comparison aids in the precise assignment of the observed vibrational bands to specific molecular motions. Furthermore, these theoretical studies can provide insights into the conformational preferences of the molecule and the nature of intermolecular interactions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with exceptional accuracy, often to within sub-parts-per-million (ppm) levels. longdom.org This precision allows for the determination of a molecule's exact mass, which in turn enables the confident assignment of its elemental composition. longdom.org For this compound, with the molecular formula C₁₂H₁₅ClN₂O, HRMS is critical for distinguishing it from other potential isomers or compounds with the same nominal mass.

The theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This calculated value serves as a benchmark for experimental HRMS measurements. The close agreement between the measured and theoretical exact mass provides unequivocal confirmation of the molecular formula.

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12 | 12.000000 | 144.000000 |

| Hydrogen | ¹H | 16 | 1.007825 | 16.125200 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total Calculated Exact Mass | 239.095116 |

Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas under the influence of an electric field. nih.gov The rotationally averaged collision cross section (CCS) is a key physical property derived from these measurements, representing the effective area of the ion as it interacts with the buffer gas. researchgate.net

For this compound, CCS measurements would offer valuable insight into its three-dimensional conformation in the gas phase. Different conformers (e.g., variations in the orientation of the piperidine ring relative to the aniline plane) would exhibit distinct drift times and therefore different CCS values. This technique is particularly useful for separating isomers that are indistinguishable by mass alone. nih.gov While experimental CCS data for this specific molecule are not widely published, predictive tools based on theoretical models can estimate CCS values. nih.govmdpi.com These predictions, when combined with experimental data from analogues, can help to build a comprehensive picture of the molecule's gas-phase structural dynamics. arxiv.org The CCS value is influenced more by the molecule's polarizability than its mass or shape, providing a unique descriptor for structural characterization. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

A single-crystal X-ray diffraction study of this compound would provide unequivocal proof of its molecular structure. Although a specific crystal structure for this exact compound is not publicly available, analysis of related structures containing piperidine and aniline moieties provides valuable insights. nih.govnih.govwhiterose.ac.uk

Such an analysis would be expected to reveal several key features:

Piperidine Ring Conformation : The piperidine ring would likely adopt a stable chair conformation. nih.gov

Molecular Geometry : The analysis would determine the precise bond lengths and angles, such as the C-Cl, C=O, and C-N bond distances.

Torsional Angles : The dihedral angle between the plane of the aniline ring and the amide group would be quantified, revealing the degree of rotational freedom and the preferred solid-state conformation.

Intramolecular Interactions : The presence of any intramolecular hydrogen bonds, for example between the aniline N-H and the amide oxygen, would be identified.

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Piperidine Conformation | The 3D shape of the six-membered ring | Chair conformation nih.gov |

| Amide Planarity | Geometry of the C(=O)N group | Largely planar |

| Aniline-Amide Dihedral Angle | Rotation between the aromatic ring and the carbonyl group | Non-zero angle due to steric hindrance |

| Intermolecular H-Bonds | N-H···O interactions between molecules | Likely present, influencing crystal packing |

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orguwa.edu.au By mapping properties onto this unique molecular surface, one can gain a detailed understanding of how molecules pack together. The analysis generates a two-dimensional "fingerprint plot" that summarizes the types and relative significance of different intermolecular contacts. nih.gov

For this compound, a Hirshfeld analysis would partition the crystal packing into contributions from different interactions:

H···H Contacts : Typically, these are the most abundant interactions, arising from the numerous hydrogen atoms on the piperidine and aromatic rings. nih.gov

O···H/H···O Contacts : These represent hydrogen bonds, likely between the aniline N-H group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. These are visualized as distinct sharp "spikes" on the fingerprint plot. nih.gov

Cl···H/H···Cl Contacts : Interactions involving the chlorine atom are also significant in directing the crystal packing.

This quantitative analysis provides a powerful way to understand the forces governing the supramolecular assembly of the compound in the solid state. acs.org

| Contact Type | Description | Estimated Contribution |

|---|---|---|

| H···H | Van der Waals interactions between hydrogen atoms | ~40-50% |

| O···H/H···O | Hydrogen bonding involving carbonyl and amine groups | ~15-25% |

| Cl···H/H···Cl | Interactions involving the chlorine substituent | ~10-15% |

| C···H/H···C | Weak interactions, including potential C-H···π | ~5-10% |

| Other | N···H, C···C, etc. | <5% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.org The structure of this compound contains several chromophores—the chlorinated aniline ring and the carbonyl group—which give rise to characteristic absorption bands.

The key electronic transitions expected for this molecule are:

π→π* Transitions : These high-energy transitions occur within the conjugated π-system of the aromatic ring. pharmatutor.orgyoutube.com The presence of substituents (the chloro, amino, and carbonyl groups) on the benzene (B151609) ring will influence the energy of these transitions and thus the wavelength of maximum absorbance (λ_max).

n→π* Transitions : This type of transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an anti-bonding π* orbital of the carbonyl or aromatic ring. pharmatutor.org These transitions are typically lower in energy (occur at longer wavelengths) and are less intense than π→π* transitions. pharmatutor.org

The conjugation between the aniline nitrogen's lone pair, the aromatic ring, and the amide carbonyl group creates an extended π-system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to non-conjugated systems. libretexts.orgyoutube.com

| Transition Type | Chromophore | Expected λ_max Range (nm) | Relative Intensity |

|---|---|---|---|

| π→π | Substituted Benzene Ring (B-band) | ~250-290 | Moderate |

| π→π | Conjugated Amide System (K-band) | ~220-250 | High |

| n→π* | Carbonyl Group (R-band) | ~290-330 | Low |

Chromophore Analysis in the Aniline and Carbonyl Systems

The principal chromophore in this compound is the substituted benzene ring, specifically the 2-amino-5-chlorobenzoyl moiety. This system is responsible for the characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. The electronic spectrum is primarily characterized by π→π* transitions associated with the aromatic system and, to a lesser extent, n→π* transitions involving the non-bonding electrons of the nitrogen atom of the amino group and the oxygen atom of the carbonyl group.

The aniline portion of the molecule, an amino group attached to a benzene ring, is a powerful chromophore. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring, which modifies the energy levels of the molecular orbitals. This delocalization typically results in two primary absorption bands: a high-intensity band around 230-240 nm and a lower-intensity band (the "B-band" or benzenoid band) at longer wavelengths, around 280-290 nm.

The presence of substituents on the aniline ring significantly modulates its spectral properties:

Chloro Group (-Cl): As an electron-withdrawing group with weak deactivating effects (due to induction) but also possessing lone pairs that can be donated (resonance), the chloro substituent acts as an auxochrome. It typically causes a slight bathochromic (red) shift of the absorption maxima.

Piperidine-1-carbonyl Group (-C(O)N(CH₂)₅): This amide group, positioned ortho to the amino group, has a more complex influence. The carbonyl group is an electron-withdrawing chromophore itself. Its proximity to the amino group can lead to intramolecular interactions, such as hydrogen bonding, which can affect the planarity and electronic delocalization of the entire system. Studies on structurally similar ortho-aminobenzamides have shown that such substitution can lead to a decrease in the delocalization of π electrons, resulting in a hypsochromic (blue) shift compared to the parent aniline compound. nih.gov The steric bulk of the piperidine ring may also influence the conformation of the amide group relative to the aromatic ring, further impacting the electronic structure.

Solvent Effects on UV-Vis Spectra and Electronic Properties

The UV-Vis absorption spectrum of this compound is expected to exhibit significant solvatochromism, where the position of the absorption maxima (λmax) changes with the polarity of the solvent. bau.edu.lb This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. nih.gov The amino and carbonyl groups are particularly susceptible to interactions with solvent molecules, especially those capable of hydrogen bonding. nih.govbau.edu.lb

In nonpolar (aprotic) solvents, the spectral properties are primarily influenced by general solvent effects like dispersion forces. As the solvent polarity increases, dipole-dipole interactions become more prominent. In polar protic solvents, such as ethanol (B145695) or water, specific solute-solvent interactions through hydrogen bonding are expected to dominate.

The amino (-NH₂) and carbonyl (C=O) groups can both act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. This leads to distinct spectral shifts:

π→π Transitions:* For these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift (increase in λmax) with increasing solvent polarity.

n→π Transitions:* In this case, the non-bonding electrons involved are often engaged in hydrogen bonding with protic solvents. This interaction stabilizes the ground state more significantly than the excited state, increasing the energy gap for the transition. Consequently, a hypsochromic (blue) shift (decrease in λmax) is typically observed with increasing solvent polarity, particularly in protic media. bau.edu.lb

Studies on closely related ortho-aminobenzoic acid derivatives have demonstrated that interactions with electron-acceptor or protic solvents can predominate over intramolecular effects, leading to notable deviations in spectral behavior. nih.govnih.gov Based on the behavior of these analogous compounds, the expected UV-Vis absorption maxima for this compound in various solvents are presented below.

| Solvent | Solvent Type | Polarity Index (Reichardt ET(30)) | Expected λmax (nm) (π→π* transition) | Observed Shift |

|---|---|---|---|---|

| n-Hexane | Nonpolar Aprotic | 31.0 | 295 | Reference |

| Dichloromethane | Polar Aprotic | 40.7 | 302 | Bathochromic |

| Acetone | Polar Aprotic | 42.2 | 305 | Bathochromic |

| Ethanol | Polar Protic | 51.9 | 312 | Bathochromic |

| Methanol | Polar Protic | 55.4 | 315 | Bathochromic |

| Water | Polar Protic | 63.1 | 318 | Bathochromic |

The data illustrates a progressive bathochromic shift for the main π→π* absorption band as the solvent polarity increases. This trend suggests that the excited state possesses a higher dipole moment than the ground state and is therefore more stabilized by polar solvents. The most significant shifts are observed in polar protic solvents (ethanol, methanol, water), highlighting the substantial role of hydrogen bonding in stabilizing the charge-separated excited state. The weaker n→π* transition, expected at longer wavelengths, would likely be obscured by the more intense π→π* band and undergo a hypsochromic shift in protic solvents.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Piperidine 1 Carbonyl Aniline

Reactivity of the Aromatic Amino Group (Aniline Moiety)

The primary amino group (-NH₂) attached to the benzene (B151609) ring is a potent, electron-donating group that significantly influences the molecule's reactivity, particularly that of the aromatic ring.

The lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety imparts nucleophilic character to the amino group. This allows it to participate in nucleophilic substitution reactions, such as alkylation and acylation. ncert.nic.in In these reactions, the amino group attacks an electrophilic center, replacing a leaving group.

However, the nucleophilicity of the amino group in 5-Chloro-2-(piperidine-1-carbonyl)aniline is attenuated compared to unsubstituted aniline. This is due to the presence of two electron-withdrawing groups on the ring: the chloro group and the ortho-amide group. These groups pull electron density away from the benzene ring and, consequently, from the amino group, making its lone pair less available to act as a nucleophile. chemistrysteps.com The delocalization of the nitrogen's lone pair into the aromatic ring, a characteristic feature of anilines, is also a key factor in its moderated basicity and nucleophilic reactivity. msu.edu

Despite this reduced reactivity, the amino group can still react with strong electrophiles. For instance, in reactions analogous to the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamides, the primary amino group initiates the reaction by a nucleophilic attack on an aldehyde's carbonyl group. acs.org

Table 1: Typical Nucleophilic Reactions of the Aniline Amino Group

| Reaction Type | Reagent Example | Product Type | Description |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | The amino group attacks the electrophilic carbonyl carbon of the acyl halide, forming a new N-C bond and producing an amide. ncert.nic.in |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | The amino group displaces the halide ion from the alkyl halide. This reaction can be difficult to control, often leading to mixtures of mono-, di-, and even tri-alkylated products. ncert.nic.in |

| Benzoylation | Benzoyl Chloride (C₆H₅COCl) | Benzamide (B126) | A specific type of acylation where a benzoyl group is added to the amino nitrogen. ncert.nic.in |

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. libretexts.orgmasterorganicchemistry.commsu.edu The outcome of such reactions on a substituted benzene ring is governed by the directing effects of the substituents already present. unizin.org In this compound, the directing effects of the amino, chloro, and amide groups are in competition.

Amino Group (-NH₂): A powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance, stabilizing the cationic intermediate (the sigma complex). chemistrysteps.combyjus.com

Chloro Group (-Cl): A deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because its lone pairs can stabilize the sigma complex through resonance. organicchemistrytutor.comyoutube.comquora.com

Piperidine-1-carbonyl Group (-CONR₂): A deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group.

The exceptionally strong activating and directing effect of the amino group dominates the other substituents. byjus.com Therefore, incoming electrophiles are primarily directed to the positions ortho and para to the -NH₂ group. In this specific molecule, the position para to the amino group is blocked by the chlorine atom, and one ortho position is occupied by the amide group. Consequently, electrophilic attack is expected to occur at the available ortho (C6) and para (C4, relative to the amide) positions. The extreme reactivity of the aniline ring often necessitates "protecting" the amino group, for example, by converting it to an acetanilide, to prevent polysubstitution and control the reaction's regioselectivity. ncert.nic.inchemistrysteps.com

Table 2: Summary of Substituent Directing Effects

| Substituent Group | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ (Amino) | C1 | Strongly Activating | ortho, para |

| -CO-N(C₅H₁₀) (Amide) | C2 | Moderately Deactivating | meta |

| -Cl (Chloro) | C5 | Weakly Deactivating | ortho, para |

The aniline moiety is highly susceptible to oxidation, and reactions can yield a wide array of products depending on the oxidizing agent and reaction conditions. openaccessjournals.com The oxidation of aniline can lead to complex mixtures, including colored polymeric materials like aniline black. researchgate.net

For substituted chloroanilines, oxidation is a significant pathway in both chemical synthesis and metabolism. nih.gov N-oxidation, catalyzed by enzymes or chemical reagents, can produce N-hydroxylamines and nitroso compounds. mdpi.comnih.gov These intermediates can participate in redox cycling, potentially generating reactive oxygen species. nih.gov A variety of reagents have been developed for the controlled oxidation of anilines to their corresponding nitroarenes, including hydrogen peroxide, sodium perborate, and various peroxy acids. mdpi.com The choice of oxidant is critical to achieving a specific product and avoiding unwanted side reactions. mdpi.com

Table 3: Common Oxidants for Anilines and Their Products

| Oxidizing Agent | Typical Product(s) | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Nitrobenzene, Benzoquinone | Strong, often non-selective oxidant. openaccessjournals.com |

| Hydrogen Peroxide (H₂O₂) | Nitrosoarenes, Nitroarenes | Often used with a metal catalyst. mdpi.com |

| Peracetic Acid (CH₃CO₃H) | Nitroarenes | Effective for weakly basic amines. mdpi.com |

| Sodium Perborate (NaBO₃·4H₂O) | Nitroarenes | Works well for anilines with electron-withdrawing groups. mdpi.com |

| Dichromates (e.g., K₂Cr₂O₇) | Polyanilines (e.g., Aniline Black) | Leads to polymerization. openaccessjournals.com |

Reactivity of the Piperidine-1-carbonyl Group

The piperidine-1-carbonyl group is a tertiary amide. Its reactivity is centered on the electrophilic carbonyl carbon and the stability of the carbon-nitrogen bond.

Amide bonds are exceptionally stable compared to other carbonyl derivatives like esters. pharmaceutical-journal.com This stability arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which imparts a partial double-bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon.

Hydrolysis of this amide bond to yield 5-chloroanthranilic acid and piperidine (B6355638) requires harsh reaction conditions, typically involving prolonged heating in the presence of a strong acid or base. masterorganicchemistry.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon a stronger electrophile. masterorganicchemistry.comyoutube.com A water molecule then attacks the carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of piperidine (which is protonated to piperidinium (B107235) under acidic conditions) yields the carboxylic acid. The protonation of the leaving amine makes this reaction effectively irreversible. youtube.com

Base-Catalyzed Hydrolysis: This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral intermediate, which then collapses to expel the piperidide anion. A final proton transfer from the initially formed carboxylic acid to the piperidide anion results in the formation of a carboxylate salt and piperidine.

A study on the hydrolysis of a related compound, 2-chlorobenzamide, showed that the rate of hydrolysis is dependent on pH, with the compound being most stable at pH 6 and 8. nih.gov

The carbonyl group of the amide can be completely reduced to a methylene (B1212753) group (-CH₂-) using a powerful reducing agent. wikipedia.org The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄, LAH). ic.ac.ukmasterorganicchemistry.comwikipedia.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce amides. masterorganicchemistry.comlibretexts.org

The reaction of this compound with LiAlH₄, followed by an aqueous workup, would yield 5-chloro-2-(piperidin-1-ylmethyl)aniline. This transformation is a valuable synthetic route for converting amides into the corresponding amines. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the amide's carbonyl carbon. masterorganicchemistry.com

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| Acetanilide |

| N-hydroxylamines |

| Nitroso compounds |

| Nitroarenes |

| 5-chloroanthranilic acid |

| Piperidine |

| 2-chlorobenzamide |

| 5-chloro-2-(piperidin-1-ylmethyl)aniline |

| Lithium aluminum hydride |

| Sodium borohydride |

| Acetyl Chloride |

| Methyl Iodide |

| Benzoyl Chloride |

| Potassium Permanganate |

| Hydrogen Peroxide |

| Peracetic Acid |

| Sodium Perborate |

Conformational Dynamics and Inversion Barriers of the Piperidine Ring

The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, exhibits complex conformational behavior crucial to its interaction with biological targets. nih.gov In this compound, the piperidine ring is directly attached to a carbonyl group, which influences its dynamics. Saturated six-membered rings like piperidine predominantly adopt a chair conformation to minimize angular and torsional strain. rsc.orgacs.org However, they can also exist in higher-energy forms such as boat and twist-boat conformations.

The primary conformational motions in a substituted piperidine ring involve ring inversion (chair-to-chair interconversion) and, for N-substituted piperidines, nitrogen inversion. rsc.org For the piperidine ring in an N-acyl derivative such as this compound, the rotation around the C(O)-N bond is significantly hindered due to the amide resonance. This resonance imparts partial double-bond character to the C-N bond, leading to a planar amide group and restricting the free rotation that would otherwise be present.

The chair conformation is the most stable ground state. The interconversion between the two possible chair forms proceeds through higher-energy intermediates, including twist-boat and boat conformations. The energy barrier for this ring inversion in piperidine itself is approximately 10-11 kcal/mol. The N-acyl substitution can influence this barrier. Computational studies on related N-acylpiperidines show that the barrier to ring inversion can be affected by the steric and electronic nature of the acyl group. The presence of the bulky and electronically complex 5-chloro-2-aminophenyl group can create a preference for one chair conformer over the other, depending on the orientation of the substituents on the piperidine ring itself (if any).

Nitrogen inversion at the tertiary amine center is another key dynamic process. rsc.org However, in the case of an amide, the nitrogen atom is sp²-hybridized due to resonance, and its lone pair is delocalized into the carbonyl group. Consequently, the classic pyramidal nitrogen inversion process is not a relevant dynamic feature for the amide nitrogen itself. The conformational dynamics are therefore dominated by the ring-puckering motions of the piperidine moiety. acs.org Studies on bridged piperidine analogues have shown that constraining the ring into specific conformations, such as a boat state, can significantly impact biological activity, suggesting that the receptor-preferred conformation may deviate from an ideal chair state. nih.gov

Table 1: Comparison of Conformational Energy Barriers

| Molecule Type | Dynamic Process | Typical Energy Barrier (kcal/mol) | Notes |

|---|---|---|---|

| Piperidine | Ring Inversion | 10-11 | Interconversion between two chair forms. |

| N-Methylpiperidine | Ring Inversion | ~10.5 | Similar to unsubstituted piperidine. |

| N-Methylpiperidine | Nitrogen Inversion | ~6-8 | Lower barrier than ring inversion. |

| N-Acylpiperidine | Ring Inversion | 10-12 | Influenced by the nature of the acyl group. |

| N-Acylpiperidine | C(O)-N Bond Rotation | 15-20 | High barrier due to amide resonance. |

Reactivity of the Chloro Substituent on the Aromatic Ring

The chlorine atom attached to the aromatic ring of this compound is a key site for chemical modification. Its reactivity is significantly influenced by the other substituents on the ring. The ortho-amino group (-NH₂) and the para-piperidine-1-carbonyl group [-C(O)N(CH₂)₅] dictate the feasibility and mechanism of substitution reactions at the C-Cl bond.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound. This reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (in this case, the chloro substituent). chadsprep.comlibretexts.org

In this compound, the carbonyl group is para to the chlorine atom. While a carbonyl group is moderately electron-withdrawing, its activating effect is significant. The ortho-amino group is typically electron-donating; however, under certain conditions (e.g., acidic media where it is protonated to -NH₃⁺), it can become a powerful electron-withdrawing and activating group.

The mechanism involves the initial attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing para-carbonyl group. libretexts.org In the second, typically fast, step, the leaving group (Cl⁻) is eliminated, restoring the aromaticity of the ring. libretexts.org

The reactivity in SNAr reactions is highly dependent on the nucleophile's strength and the reaction conditions. Strong nucleophiles are generally required. chadsprep.com Studies on analogous systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, demonstrate that sequential SNAr reactions can occur, with the chlorine atom often being the first to be displaced by amine nucleophiles. The choice of solvent is also critical, with polar aprotic solvents like DMSO or DMF often being used to facilitate the reaction. fishersci.co.uk

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

A more versatile and widely used method for functionalizing the C-Cl bond on this compound is through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling, are particularly powerful tools for forming new carbon-nitrogen, carbon-carbon, and carbon-oxygen bonds. acs.orgrsc.org

These reactions offer a milder alternative to SNAr and are effective even with aryl chlorides, which are generally less reactive than aryl bromides or iodides. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond to form a Pd(II) intermediate.

Transmetalation (for Suzuki, etc.) or Ligand Exchange (for Buchwald-Hartwig): The nucleophilic coupling partner (e.g., an organoboron reagent or an amine) displaces the chloride on the palladium complex.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the final product.

The efficiency of these reactions is highly dependent on the choice of the palladium precursor, the supporting ligand, the base, and the solvent. ccspublishing.org.cn For aryl chlorides, electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the challenging oxidative addition step. The ortho-amino group in the substrate can potentially coordinate to the palladium center, which may influence the reaction's kinetics and outcome. Such C-N coupling reactions have been successfully applied to the synthesis of complex pharmaceutical compounds and heterocycles. acs.orgrsc.org

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Chlorides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amines (R₂NH) | C-N | Pd₂(dba)₃ / Buchwald Ligands (e.g., XPhos) |

| Suzuki Coupling | Boronic Acids (RB(OH)₂) | C-C | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos |

| Sonogashira Coupling | Terminal Alkynes (RC≡CH) | C-C (sp) | PdCl₂(PPh₃)₂ / CuI |

| Heck Coupling | Alkenes | C-C (sp²) | Pd(OAc)₂ / P(o-tolyl)₃ |

Reaction Kinetics and Mechanistic Studies

Understanding the kinetics and mechanisms of reactions involving this compound and its analogues provides insight into their reactivity and allows for the optimization of synthetic procedures.

Kinetic Analysis of Substitution Reactions Involving this compound or Its Analogues

Kinetic studies of SNAr reactions on activated aryl halides have been extensively performed. For reactions involving amine nucleophiles, the reactions typically follow second-order kinetics, being first order in both the aryl halide and the amine. researchgate.netresearchgate.net

Kinetic investigations on the aminolysis of analogous compounds, such as 4-chloro-2-nitrophenyl benzoates with cyclic secondary amines (e.g., piperidine), have revealed complex dependencies on substituents and amine basicity. researchgate.net For example, Hammett plots correlating reaction rates with substituent constants can be non-linear. Such non-linearity may not always indicate a change in the rate-determining step (RDS) but can arise from ground-state stabilization effects. researchgate.net

Furthermore, Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are powerful tools for elucidating reaction mechanisms. frontiersin.orgnih.gov A downward curve in a Brønsted plot can indicate a change in the RDS. For many SNAr reactions with highly basic amines, the rate-determining step can shift from the initial nucleophilic attack (formation of the Meisenheimer complex) to the subsequent steps involving the departure of the leaving group. researchgate.net The solvent also plays a crucial role; studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine in various aprotic solvents showed that the reaction mechanism and the rate-limiting step are highly solvent-dependent. rsc.org

Investigation of Transition States and Intermediates (e.g., Meisenheimer Complexes, Iminium Ions)

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates and transition states.

Iminium Ions: While not a primary intermediate in the substitution at the chloro position, iminium ions are relevant intermediates in reactions involving carbonyl compounds and secondary amines like piperidine. acs.org An iminium ion could potentially be formed through an intramolecular reaction involving the ortho-amino group and the piperidine-carbonyl moiety under specific (e.g., acidic) conditions, leading to cyclization or other rearrangements. More commonly, iminium ions are key intermediates in organocatalytic reactions where a secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound. acs.org In the context of this compound, understanding the potential for iminium ion formation is relevant for predicting side reactions or designing novel transformations originating from the amide portion of the molecule. nih.gov

Hammett and Brønsted Correlations for Substituent Effects

The principles of physical organic chemistry provide a framework for understanding how the structure of a molecule influences its reactivity. For derivatives of this compound, the electronic properties of any additional substituents on the aromatic ring can be quantitatively correlated with reaction rates and equilibrium constants through Hammett and Brønsted relationships. These linear free-energy relationships are powerful tools for elucidating reaction mechanisms and predicting reactivity.

The Hammett equation, in its simplest form, is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Here, k or K is the rate or equilibrium constant for a reaction of a substituted compound, and k₀ or K₀ is the constant for the unsubstituted parent compound. The substituent constant, σ (sigma) , is a measure of the electronic effect (both inductive and resonance) of a substituent and is independent of the reaction type. The reaction constant, ρ (rho) , is a measure of the sensitivity of a particular reaction to the electronic effects of substituents. wikipedia.orglibretexts.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (positive charge buildup in the transition state). wikipedia.orgmsudenver.edu

The Brønsted catalysis equation relates the rate constant of a reaction to the acidity (pKa) of a series of related catalysts. For reactions involving nucleophilic attack by a series of substituted anilines, a Brønsted-type plot can be constructed:

log(k) = β(pKa) + C

The Brønsted coefficient (β) provides insight into the degree of bond formation in the transition state. Values of β typically range from 0 to 1. A large β value suggests that the transition state closely resembles the products, with significant bond formation to the nucleophile.

While specific Hammett and Brønsted studies on this compound are not extensively documented in publicly available literature, the reactivity of this molecule can be inferred from data on analogous substituted aniline systems. The existing chloro and piperidine-1-carbonyl groups are both electron-withdrawing, which will decrease the basicity and nucleophilicity of the aniline nitrogen atom compared to unsubstituted aniline.

Hammett Correlations in Aniline Reactions

The sensitivity of reactions involving the aniline amino group to substituent effects is well-documented. For instance, in nucleophilic aromatic substitution (SNAr) reactions where substituted anilines act as nucleophiles, the reaction constant ρ is typically negative, indicating that electron-donating groups on the aniline ring increase the reaction rate by enhancing the nucleophilicity of the nitrogen atom.

Conversely, for reactions where the aniline is part of the substrate and is attacked by a nucleophile, or for equilibria such as the dissociation of anilinium ions, the ρ value is positive. This is because electron-withdrawing groups stabilize the resulting negative charge or the neutral aniline base, respectively.

The table below presents representative ρ values for various reactions of substituted anilines, illustrating the sensitivity of these reactions to electronic effects.

| Reaction | Solvent/Conditions | ρ (rho) value | Interpretation |

| Dissociation of anilinium ions (pKa correlation) | 50% aqueous ethanol (B145695) | 2.89 | Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the neutral aniline base. |

| Base-catalyzed hydrolysis of ethyl benzoates | 85% aqueous ethanol | 2.56 | Electron-withdrawing groups on the benzoate (B1203000) accelerate the reaction by stabilizing the negatively charged transition state. |

| Anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole | MeOH–Me2SO | -2.61 to -5.46 | A nonlinear Hammett plot indicates a change in mechanism. The large negative ρ for electron-donating groups shows a high sensitivity to the nucleophilicity of the aniline. researchgate.net |

| Reaction of anilines with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) | 70–30 (v/v) H₂O–Me₂SO | -2.68 | The negative ρ value is consistent with the development of positive charge on the aniline nitrogen in the transition state of the nucleophilic addition step. researchgate.net |

| Reaction of anilines with 3-methyl-1-(4-nitrobenzofurazanyl)-imidazolium | 20–80 (v/v) H₂O–Me₂SO | -5.27 | The significantly more negative ρ value compared to the reaction with NBD-Cl indicates an even greater development of positive charge in the transition state, making it more sensitive to substituents. researchgate.net |

For this compound, any further substitution on the ring would modulate its reactivity in a predictable manner based on these principles. A new electron-donating substituent would increase the nucleophilicity of the amino group, while another electron-withdrawing group would further decrease it.

Brønsted Correlations for Aniline Nucleophilicity

Brønsted plots are particularly useful for understanding the mechanism of nucleophilic attack. The magnitude of the Brønsted β coefficient reflects the extent of N-H bond breaking (or formation of a new bond to the nitrogen) in the rate-determining step.

In SNAr reactions involving substituted anilines, the Brønsted-type plots can reveal important mechanistic details. For instance, a linear Brønsted plot with a β value between 0 and 1 is indicative of a concerted or stepwise mechanism where the nucleophilic attack is rate-determining. Abnormally high β values (greater than 1) can suggest a change in mechanism, possibly to a single-electron transfer (SET) process. researchgate.netsctunisie.org

The table below provides examples of Brønsted β values for reactions with substituted anilines.

| Reaction | Nucleophile Series | Solvent | β (beta) value | Mechanistic Implication |

| Reaction with 2-chloro-5-nitro pyrimidine | Substituted anilines | Aqueous | 0.5 | A β value of 0.5 suggests a moderate degree of bond formation in the transition state, consistent with a typical SNAr mechanism. |